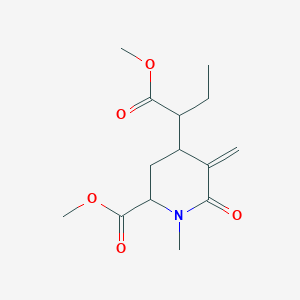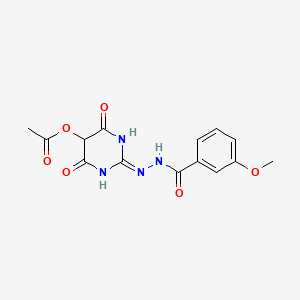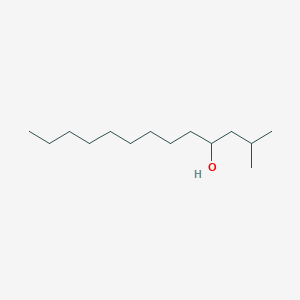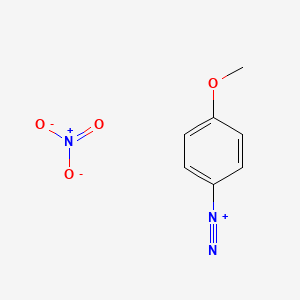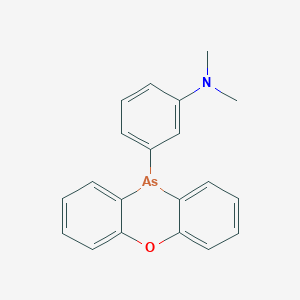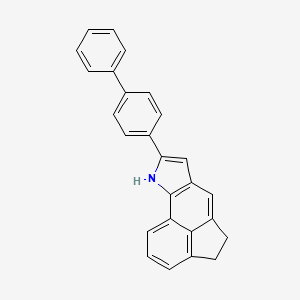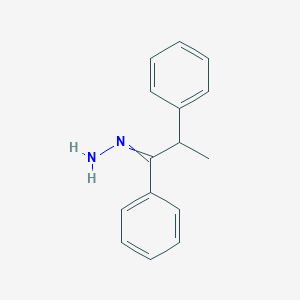
(1,2-Diphenylpropylidene)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2-Diphenylpropylidene)hydrazine is an organic compound with the molecular formula C15H16N2 It is a derivative of hydrazine, characterized by the presence of two phenyl groups attached to the nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Diphenylpropylidene)hydrazine typically involves the reaction of hydrazine with a suitable precursor, such as a ketone or aldehyde. One common method is the reaction of acetophenone with hydrazine under reflux conditions in the presence of a catalyst like glacial acetic acid. The reaction proceeds through the formation of an intermediate hydrazone, which is then further reacted to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the toxic and reactive nature of hydrazine and its derivatives.
化学反应分析
Types of Reactions
(1,2-Diphenylpropylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized by agents like nitric acid or permanganate to form corresponding oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, silver nitrate, and permanganate for oxidation, and hydrazine for reduction. The reactions typically require controlled conditions, such as specific temperatures and pH levels, to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or other reduced forms.
科学研究应用
(1,2-Diphenylpropylidene)hydrazine has several scientific research applications:
作用机制
The mechanism of action of (1,2-Diphenylpropylidene)hydrazine involves its interaction with molecular targets through nucleophilic addition reactions. The compound can form hydrazones by reacting with carbonyl groups, which can then undergo further transformations. This mechanism is utilized in various synthetic processes, including the Wolff-Kishner reduction, where hydrazones are converted to alkanes under basic conditions and heat .
相似化合物的比较
Similar Compounds
N,N’-Diphenylhydrazine: Another related compound with similar chemical properties.
Uniqueness
(1,2-Diphenylpropylidene)hydrazine is unique due to the presence of the propylidene group, which imparts distinct chemical reactivity and potential applications. Its ability to form stable hydrazones and participate in various chemical reactions makes it a valuable compound in research and industry.
属性
CAS 编号 |
50462-63-0 |
|---|---|
分子式 |
C15H16N2 |
分子量 |
224.30 g/mol |
IUPAC 名称 |
1,2-diphenylpropylidenehydrazine |
InChI |
InChI=1S/C15H16N2/c1-12(13-8-4-2-5-9-13)15(17-16)14-10-6-3-7-11-14/h2-12H,16H2,1H3 |
InChI 键 |
MFCJCXCCITXIQI-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)C(=NN)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


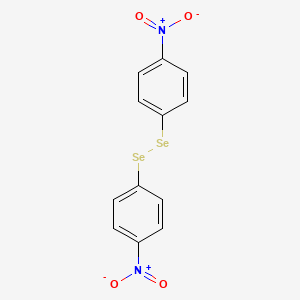
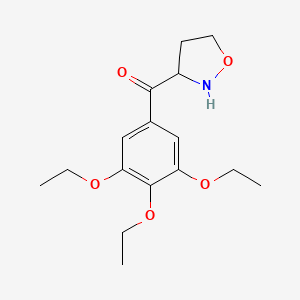
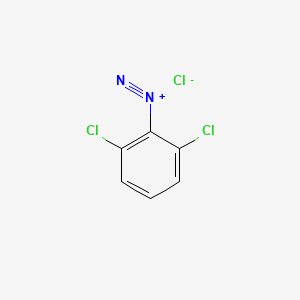
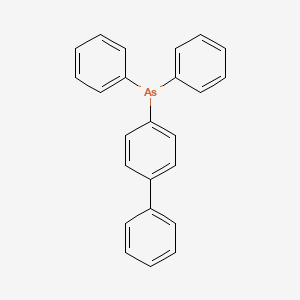
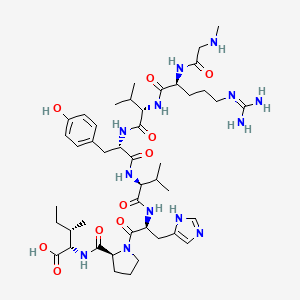
![N-[(Carboxymethyl)carbamoyl]phenylalanine](/img/structure/B14666758.png)

